molecular formula C23H18N4O3S2 B6555335 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040645-89-3

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555335
CAS No.: 1040645-89-3
M. Wt: 462.5 g/mol
InChI Key: QGLYPTCZBPIMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole moiety via a methylsulfanyl linker. This scaffold is notable for its presence in bioactive molecules targeting enzymes and receptors, such as TRP channels and kinases, due to its planar aromatic system and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-2-29-17-10-8-15(9-11-17)21-25-19(30-26-21)14-32-23-24-18-12-13-31-20(18)22(28)27(23)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLYPTCZBPIMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S with a molecular weight of approximately 455.53 g/mol. The structure consists of a thieno-pyrimidine core linked to an oxadiazole moiety and an ethoxyphenyl group. The presence of these functional groups suggests a diverse range of biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, derivatives similar to the compound have shown enhanced activity against Gram-positive bacteria compared to Gram-negative strains. In particular:

  • Bacterial Activity : In vitro tests demonstrated that synthesized oxadiazole derivatives were effective against Bacillus cereus, Bacillus thuringiensis, and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 µg/mL .
  • Fungal Activity : Compounds with similar structures have also shown antifungal activity against Candida albicans and other pathogenic fungi .

Anticancer Activity

The anticancer potential of the compound has been explored through various studies:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). Results indicated that it exhibited cytotoxic effects with IC50 values in the micromolar range (0.65 µM for MCF-7) .
  • Mechanism of Action : The proposed mechanism involves inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells .

Study 1: Antimicrobial Efficacy

In a study focusing on the synthesis and evaluation of oxadiazole derivatives, compounds were screened for antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives had superior activity against Gram-positive bacteria compared to standard antibiotics .

Study 2: Anticancer Properties

Another significant study investigated the anticancer effects of thieno-pyrimidine derivatives on various cancer cell lines. The findings revealed that modifications on the thieno-pyrimidine core significantly enhanced cytotoxicity against MCF-7 and HeLa cells . The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing biological activity.

Data Tables

Activity Type Tested Organisms/Cell Lines Results Reference
AntimicrobialBacillus cereusMIC: 0.8 - 6.25 µg/mL
AntimicrobialCandida albicansSignificant activity
AnticancerMCF-7IC50: 0.65 µM
AnticancerHeLaIC50: 2.41 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compounds containing 1,2,4-oxadiazole rings are widely studied for their metabolic stability and bioactivity. Key analogues include:

Compound ID Substituents Biological Activity Yield (%) Purity (%) Reference
46 4-Chlorophenethyl Dual TRPA1/TRPV1 antagonist 72 99.01
47 4′-(Trifluoromethyl)-biphenyl-3-ylmethyl Dual TRPA1/TRPV1 antagonist 55 99.47
Target Compound 4-Ethoxyphenylmethylsulfanyl Not explicitly reported
  • Key Differences: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to the chlorophenyl in compound 46 or the electron-withdrawing trifluoromethyl group in 47. Ethoxy groups are less prone to oxidative metabolism than chlorinated or fluorinated substituents .

Thieno[3,2-d]pyrimidin-4-one Derivatives

The thieno[3,2-d]pyrimidin-4-one core is a privileged structure in medicinal chemistry. Notable derivatives include:

Compound ID Substituents Properties/Activity Reference
4f 7-Phenyl-6-methyl-1-(4-tolyl)-triazolo[4,3-a]pyrimidin-5-one Synthetic intermediate
ZINC1801665 3-Allyl-5-(4-methylphenyl)-isoxazolylmethylsulfanyl Database-listed (unreported activity)
257870-40-9 3-Ethyl-2-sulfanyl-5-(thiophen-2-yl) Computational drug-like properties
  • Key Comparisons :
    • The 3-phenyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to the 3-allyl group in ZINC1801665 .
    • The 4-ethoxyphenyl substituent likely improves solubility over the 4-methylphenyl group in ZINC1801665 , as ethoxy groups increase hydrophilicity .
    • Compound 257870-40-9 features a thiophene substituent, which introduces conjugated π-electrons but reduces steric bulk compared to the ethoxyphenyl group in the target compound .

Physicochemical and Pharmacokinetic Profiles

A comparison of calculated properties (using tools like Molinspiration or SwissADME) reveals:

Property Target Compound Compound 46 ZINC1801665
Molecular Weight (g/mol) ~480 399.84 439.54
LogP (lipophilicity) ~3.5 (estimated) 3.8 4.1
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 6 4 7
  • The ethoxyphenyl group reduces LogP compared to ZINC1801665 , favoring aqueous solubility .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step heterocyclic chemistry. A plausible route starts with constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl intermediates. The oxadiazole ring can be formed using a nitrile oxide cycloaddition or via condensation of amidoximes with carboxylic acid derivatives. Optimization should focus on solvent choice (e.g., ethanol/dioxane for crystallization ), temperature control to avoid side reactions, and catalysts (e.g., p-toluenesulfonic acid for cyclization). Monitoring intermediates via TLC or HPLC ensures purity at each stage.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly the ethoxyphenyl and sulfanyl groups. Aromatic protons in the thieno-pyrimidine core typically resonate between δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (as in ) resolves bond angles and stereoelectronic effects.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and storing at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Oxadiazole and thioether linkages may hydrolyze under acidic/basic conditions, requiring protective functionalization (e.g., methyl groups on the pyrimidine ring) .

Advanced Research Questions

Q. How can contradictory solubility data in literature be resolved for this compound?

Discrepancies often arise from polymorphic forms or solvent impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and quantify solubility via shake-flask methods in solvents like DMSO, ethanol, and water. Cross-reference with computational solubility predictions (e.g., COSMO-RS) to validate experimental results .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Molecular Docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina. The oxadiazole and thieno-pyrimidine moieties may interact with ATP-binding pockets .
  • Kinetic Studies : Measure enzyme inhibition (IC50_{50}) and binding constants (Kd_d) via surface plasmon resonance (SPR) or fluorescence polarization.
  • Metabolite Profiling : Use LC-MS to identify bioactive metabolites in cell lysates .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace ethoxyphenyl with halophenyl groups, vary the sulfanyl linker length).
  • Biological Assays : Test analogs for antimicrobial, anticancer, or anti-inflammatory activity. For example, the 4-methoxyphenyl group in related compounds enhanced antifungal potency .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric parameters (Taft Es) with bioactivity data .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

Follow protocols from long-term environmental projects (e.g., INCHEMBIOL ):

  • Abiotic Studies : Measure photodegradation (UV exposure), hydrolysis (aqueous buffers), and adsorption to soil/sediment.
  • Biotic Studies : Assess toxicity in model organisms (e.g., Daphnia magna, zebrafish embryos) using OECD guidelines.
  • Analytical Methods : Use GC-MS or HPLC-MS/MS to detect degradation products.

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be reconciled?

Dynamic effects like restricted rotation of the ethoxyphenyl group may cause unexpected splitting. Variable-temperature NMR (VT-NMR) can resolve this by observing coalescence temperatures. For example, heating to 80°C may average signals from rotamers .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Standardize Assays : Use cell lines with consistent passage numbers (e.g., HeLa, MCF-7) and control compounds.
  • Dose-Response Curves : Compare EC50_{50} values under identical conditions (e.g., serum concentration, incubation time).
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .

Q. What methodologies validate the compound’s purity when commercial sources are unreliable?

  • Orthogonal Techniques : Combine HPLC (≥95% purity), elemental analysis (C, H, N, S), and quantitative 1^1H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene).
  • Counter-Synthesis : Reproduce the compound independently and compare spectral data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.